

# ICP-192 (Gunagratinib): A Technical Overview of its Pan-FGFR Inhibition Spectrum

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-FGFR (Fibroblast Growth Factor Receptor) inhibition spectrum of ICP-192 (gunagratinib), a highly selective, irreversible inhibitor developed by InnoCare Pharma. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and characterization of this clinical-stage therapeutic agent.

## Introduction

ICP-192, also known as gunagratinib, is a potent and selective small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] FGFR signaling is a critical pathway in cell proliferation, differentiation, migration, and survival. Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers, making it a key therapeutic target.[2] Gunagratinib has been designed as a pan-FGFR inhibitor, targeting FGFR isoforms 1, 2, 3, and 4.[3][4] A key feature of gunagratinib is its irreversible mechanism of action, forming a covalent bond with its target, which is hypothesized to overcome acquired resistance seen with first-generation reversible FGFR inhibitors.[5]

## **Quantitative Inhibition Spectrum**

The following table summarizes the in vitro potency of gunagratinib against the core FGFR family members.



| Kinase Target | IC50 (nM) |
|---------------|-----------|
| FGFR1         | 1.4       |
| FGFR2         | 1.5       |
| FGFR3         | 2.4       |
| FGFR4         | 3.5       |

Table 1: In vitro inhibitory potency of ICP-192 (gunagratinib) against FGFR isoforms.

Preclinical data have indicated that gunagratinib exhibits greater target selectivity in a KINOMEscan compared to the approved pan-FGFR inhibitor erdafitinib. While the complete KINOMEscan data is not publicly available, this suggests a more favorable off-target profile.

## Mechanism of Action: Irreversible Covalent Inhibition

Gunagratinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue within the ATP-binding pocket of the FGFR kinases. This covalent modification leads to a sustained and durable inhibition of kinase activity.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments typically used to characterize a pan-FGFR inhibitor like ICP-192.

## In Vitro Kinase Inhibition Assay (for IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of ICP-192 against a panel of purified FGFR kinases.

#### Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
- ATP (Adenosine triphosphate).



- A suitable kinase substrate (e.g., a poly-Glu-Tyr peptide).
- ICP-192 (gunagratinib) stock solution in DMSO.
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Microplates (e.g., 384-well).
- Plate reader for luminescence detection.

#### Procedure:

- Compound Dilution: Prepare a serial dilution of ICP-192 in kinase assay buffer.
- Kinase Reaction Setup: In a microplate, add the kinase, substrate, and the serially diluted ICP-192. Include a vehicle control (DMSO) for 100% kinase activity and a no-kinase control for background.
- Pre-incubation (for irreversible inhibitors): Pre-incubate the kinase with ICP-192 for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
- Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
- Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the ICP-192 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## KINOMEscan® Selectivity Profiling

Objective: To assess the selectivity of ICP-192 across a broad range of human kinases.



Principle: The KINOMEscan® assay is a competition binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

#### Generalized Protocol:

- A panel of DNA-tagged human kinases is used.
- An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.
- ICP-192 is incubated with the kinase panel in the presence of the immobilized ligand.
- If ICP-192 binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
- The amount of kinase bound to the solid support is quantified using gPCR.
- The results are typically expressed as a percentage of the DMSO control, with lower percentages indicating stronger binding of the test compound.

## **Mass Spectrometry for Covalent Adduct Confirmation**

Objective: To confirm the covalent binding of ICP-192 to FGFR and identify the modified residue.

#### Materials:

- Purified FGFR kinase domain.
- ICP-192 (gunagratinib).
- · Mass spectrometry-compatible buffer.
- Trypsin for protein digestion.
- LC-MS/MS system.

#### Procedure:



- Incubation: Incubate the purified FGFR kinase with an excess of ICP-192 to ensure complete adduction. A control sample with no inhibitor is also prepared.
- Intact Protein Analysis: Analyze the intact protein-inhibitor complex by mass spectrometry to observe a mass shift corresponding to the molecular weight of ICP-192.
- Proteolytic Digestion: Digest the protein-inhibitor complex and the control protein with trypsin.
- Peptide Mapping: Analyze the resulting peptide fragments by LC-MS/MS.
- Data Analysis: Compare the peptide maps of the treated and untreated samples. Identify the
  peptide fragment that shows a mass increase corresponding to the addition of ICP-192. The
  MS/MS fragmentation pattern of this peptide will reveal the specific amino acid residue that
  has been covalently modified.

## **Cellular Target Engagement Assay (Western Blot)**

Objective: To assess the ability of ICP-192 to inhibit FGFR phosphorylation in a cellular context.

#### Materials:

- Cancer cell line with known FGFR alterations (e.g., FGFR2 fusion-positive cholangiocarcinoma cell line).
- Cell culture medium and supplements.
- ICP-192 (gunagratinib).
- Lysis buffer.
- Antibodies: anti-phospho-FGFR, anti-total-FGFR, and antibodies for downstream signaling proteins (e.g., anti-phospho-ERK, anti-total-ERK).
- SDS-PAGE and Western blotting equipment.

#### Procedure:



- Cell Culture and Treatment: Culture the cells and treat with varying concentrations of ICP-192 for a specified time.
- Cell Lysis: Lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration in each lysate.
- Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total FGFR, as well as downstream signaling proteins.
- Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
- Analysis: Quantify the band intensities to determine the effect of ICP-192 on the phosphorylation levels of FGFR and its downstream targets.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the FGFR signaling pathway, the experimental workflow for characterizing ICP-192, and its mechanism of action.





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and the Point of ICP-192 Inhibition.





Click to download full resolution via product page

Caption: Experimental Workflow for the Characterization of ICP-192.





Click to download full resolution via product page

Caption: Mechanism of Irreversible Covalent Inhibition by ICP-192.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [ICP-192 (Gunagratinib): A Technical Overview of its Pan-FGFR Inhibition Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372909#icp-192-pan-fgfr-inhibition-spectrum]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com